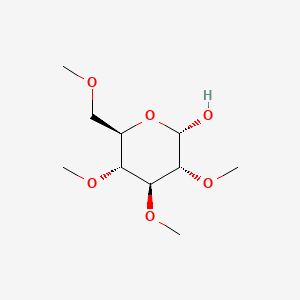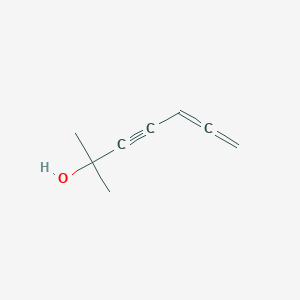![molecular formula C13H15NO3 B14742097 ethyl 4-[[(E)-3-oxobut-1-enyl]amino]benzoate CAS No. 4788-77-6](/img/structure/B14742097.png)
ethyl 4-[[(E)-3-oxobut-1-enyl]amino]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-[[(E)-3-oxobut-1-enyl]amino]benzoate is an organic compound that belongs to the class of benzoate esters This compound is characterized by the presence of an ethyl ester group attached to a benzoic acid derivative, with an enamine functionality
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[[(E)-3-oxobut-1-enyl]amino]benzoate typically involves a multi-step process. One common method includes the following steps:
Alkylation: The starting material, 4-aminobenzoic acid, is first alkylated to form ethyl 4-aminobenzoate.
Industrial Production Methods
In an industrial setting, the production of this compound can be optimized using continuous-flow synthesis techniques. This approach allows for better control over reaction conditions, higher yields, and improved scalability .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-[[(E)-3-oxobut-1-enyl]amino]benzoate can undergo various chemical reactions, including:
Oxidation: The enamine group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The ester group can participate in nucleophilic substitution reactions to form different ester or amide derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like ammonia (NH₃) or primary amines can be used under basic conditions.
Major Products Formed
Oxidation: Oxo derivatives.
Reduction: Amine derivatives.
Substitution: Various ester or amide derivatives.
Aplicaciones Científicas De Investigación
Ethyl 4-[[(E)-3-oxobut-1-enyl]amino]benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential local anesthetic due to its structural similarity to known anesthetics.
Industry: Utilized in the development of materials with specific optical and electronic properties.
Mecanismo De Acción
The mechanism of action of ethyl 4-[[(E)-3-oxobut-1-enyl]amino]benzoate involves its interaction with specific molecular targets. For instance, as a potential local anesthetic, it may bind to sodium ion channels on nerve membranes, reducing the passage of sodium ions and thereby blocking nerve impulse conduction . This results in a loss of sensation in the targeted area.
Comparación Con Compuestos Similares
Ethyl 4-[[(E)-3-oxobut-1-enyl]amino]benzoate can be compared with other similar compounds, such as:
Ethyl 4-aminobenzoate:
Ethyl 4-[(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate: A Schiff base derivative with potential biological activities.
Ethyl (E)-4-((5-hydroxy-3,4-bis(hydroxyl methyl)-6-methylpyridin-2-yl)diazenyl)benzoate: An azo dye compound with nonlinear optical properties.
Uniqueness
The uniqueness of this compound lies in its enamine functionality, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
4788-77-6 |
|---|---|
Fórmula molecular |
C13H15NO3 |
Peso molecular |
233.26 g/mol |
Nombre IUPAC |
ethyl 4-[[(E)-3-oxobut-1-enyl]amino]benzoate |
InChI |
InChI=1S/C13H15NO3/c1-3-17-13(16)11-4-6-12(7-5-11)14-9-8-10(2)15/h4-9,14H,3H2,1-2H3/b9-8+ |
Clave InChI |
OKHRVOXXMHDKHK-CMDGGOBGSA-N |
SMILES isomérico |
CCOC(=O)C1=CC=C(C=C1)N/C=C/C(=O)C |
SMILES canónico |
CCOC(=O)C1=CC=C(C=C1)NC=CC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Methyl-8-nitro-6,10-dioxaspiro[4.5]decane](/img/structure/B14742015.png)




![Ethanol, 2-[(5-tert-butyl-3-chloro-2-hydroxybenzyl)amino]-](/img/structure/B14742034.png)


![n-[4-(Dimethylamino)phenyl]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B14742063.png)
![2-[[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]ethyl N-butylcarbamate](/img/structure/B14742070.png)

![4,4'-[1,4-Phenylenebis(methylene)]dianiline](/img/structure/B14742079.png)

![1-(2,4-Dinitrophenyl)-2-[(2-fluorophenyl)(naphthalen-2-yl)methylidene]hydrazine](/img/structure/B14742085.png)
